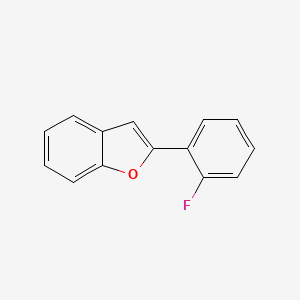

2-(2-Fluorophenyl)benzofuran

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C14H9FO |

|---|---|

分子量 |

212.22 g/mol |

IUPAC 名称 |

2-(2-fluorophenyl)-1-benzofuran |

InChI |

InChI=1S/C14H9FO/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9H |

InChI 键 |

PIIKJVRPOFDPQU-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC=CC=C3F |

产品来源 |

United States |

Significance of Benzofuran Scaffolds in Medicinal Chemistry and Chemical Biology

The benzofuran (B130515) moiety, a heterocyclic aromatic organic compound, is a cornerstone in the development of new therapeutic agents. sunderland.ac.ukuq.edu.aunih.gov Its rigid, planar structure and the presence of an oxygen atom provide a unique scaffold that can interact with various biological targets. This has led to the discovery and development of numerous benzofuran-containing compounds with a wide array of pharmacological activities. rsc.orgbiogecko.co.nzmdpi.com

Benzofuran derivatives have demonstrated significant potential in several therapeutic areas. They are recognized for their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. biogecko.co.nzresearchgate.netrsc.org For instance, some natural products containing the benzofuran core, such as Moracin D isolated from Morus alba, have shown anti-inflammatory and antioxidant effects. mdpi.com In the realm of synthetic compounds, derivatives of benzofuran are key components in drugs like Amiodarone, an antiarrhythmic agent, and have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov

The versatility of the benzofuran scaffold lies in its susceptibility to chemical modification. Researchers can introduce various substituents at different positions on the benzofuran ring to fine-tune the compound's biological activity and pharmacokinetic properties. biogecko.co.nznih.gov This adaptability makes the benzofuran scaffold a privileged structure in medicinal chemistry, continually inspiring the design and synthesis of novel bioactive molecules. sunderland.ac.ukrsc.org

Role of Fluorine Substitution in Benzofuran Derivatives for Enhanced Bioactivity

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance the biological activity and metabolic stability of drug candidates. researchgate.netnih.gov Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's physicochemical characteristics. nih.gov

In the context of benzofuran (B130515) derivatives, fluorine substitution has been shown to be particularly beneficial. The presence of a fluorine atom can alter the molecule's lipophilicity, which in turn can improve its absorption, distribution, metabolism, and excretion (ADME) profile. vulcanchem.com For example, the substitution of a fluorine atom at the para position of a phenyl ring attached to the benzofuran core is often associated with favorable hydrophobic interactions, leading to increased potency. nih.gov

Furthermore, fluorine can modulate the electronic properties of the benzofuran ring system, which can enhance its binding affinity to specific biological targets. nih.gov Studies have shown that fluorinated benzofuran derivatives exhibit a range of biological activities, including anticancer and anti-inflammatory effects. researchgate.net For example, research on benzofuran derivatives as inhibitors of enzymes like aromatase (CYP19) has demonstrated that fluorinated analogs can exhibit potent inhibitory activity. acs.org The strategic placement of fluorine atoms continues to be a key approach in the optimization of benzofuran-based therapeutic agents. researchgate.netnih.gov

Computational and Theoretical Investigations of 2 2 Fluorophenyl Benzofuran Derivatives

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Molecular docking simulations are instrumental in predicting the binding affinity of 2-(2-Fluorophenyl)benzofuran derivatives against various biological targets. This predictive power helps in prioritizing compounds for synthesis and experimental testing. The binding affinity is often quantified by a scoring function, which estimates the binding free energy of the ligand-protein complex, typically expressed in kcal/mol. A lower (more negative) docking score generally indicates a stronger and more favorable binding interaction.

For instance, computational studies on benzofuran (B130515) hybrids have been performed to evaluate their potential as inhibitors for targets like Phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are significant in cancer therapy. nih.gov In these studies, derivatives are docked into the active sites of the enzymes, and their binding affinities are calculated. For example, a novel benzofuran derivative, compound 8 , demonstrated potent inhibitory activity against PI3K and VEGFR-2 with IC50 values of 2.21 nM and 68 nM, respectively, and its binding mode was explored computationally. nih.gov

Similarly, docking studies on benzofuran-oxadiazole derivatives, including those with a 2-fluorophenyl moiety, have been used to predict their inhibitory potential against bacterial tyrosinase. The docking energy values (ΔGbinding) for these complexes are calculated to rank their potential efficacy. mdpi.com

Table 1: Example of Predicted Binding Affinities for Benzofuran Derivatives from Docking Studies

| Compound Class | Target Protein | Predicted Binding Affinity (Example) |

|---|---|---|

| Benzofuran-thiosemicarbazone hybrid | PI3Kα | - |

| Benzofuran-thiosemicarbazone hybrid | VEGFR-2 | - |

| Benzofuran-oxadiazole hybrid | Bacterial Tyrosinase | Docking Energy: -7.0 to -8.5 kcal/mol |

Note: The data presented are illustrative and derived from studies on various benzofuran derivatives to demonstrate the application of the technique.

Beyond predicting affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex. This includes identifying the key amino acid residues in the binding pocket and characterizing the nature of the intermolecular forces involved, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.

For example, a bromobenzofuran-oxadiazole derivative containing a 2-fluorophenyl group was shown to form a stable complex within the binding site of bacterial tyrosinase. The analysis revealed that the compound formed three hydrogen bonds with residues His-208 and His-60, alongside a hydrophobic interaction with Met-61. mdpi.com Such detailed interaction maps are crucial for understanding the structure-activity relationship (SAR) and for rationally designing modifications to the ligand to improve its binding potency and selectivity.

In another study, docking of benzofuran derivatives into the active site of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) suggested that they bind in a manner similar to the known inhibitor Gefitinib, highlighting the key interactions that contribute to their inhibitory activity. nih.gov Molecular docking of other benzofuran derivatives designed as Aβ42 aggregation modulators suggested that the orientation of the benzofuran ring plays a critical role in their activity. researchgate.net

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for a more rigorous assessment of the stability of the ligand-protein complex and an understanding of the conformational changes that occur upon binding.

MD simulations are employed to evaluate the stability of the complex predicted by molecular docking. A common method involves running a simulation of the ligand-protein complex solvated in water for a duration of nanoseconds. The stability of the complex is then analyzed by monitoring metrics such as the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site.

Further analysis can involve calculating the binding free energy using methods like MM/PBSA or MM/GBSA, which can provide a more accurate estimation of binding affinity than docking scores alone. nih.gov An alternative advanced computational method, known as thermal titration molecular dynamics (TTMD), combines a series of MD simulations at increasing temperatures to qualitatively estimate the stability of a protein-ligand complex, proving effective in distinguishing high-affinity compounds from low-affinity ones. nih.govunipd.it

MD simulations provide crucial information on the flexibility of both the ligand and the protein, revealing how they adapt to each other upon binding—a concept known as "induced fit." nih.gov These simulations can reveal transient interactions, water-mediated hydrogen bonds, and conformational changes in the protein that are not apparent from static docking poses.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of molecules. These calculations provide insights into the molecular structure, stability, and reactivity of this compound derivatives, which are fundamental to understanding their chemical behavior and biological activity.

DFT is used to optimize the molecular geometry to find the most stable conformer of the molecule. physchemres.org One study on 2-phenylbenzofuran (B156813) found a pseudo-planar geometry with a very small dihedral angle between the benzofuran and phenyl rings. physchemres.org Such calculations provide accurate geometric parameters (bond lengths and angles) that compare well with experimental data. physchemres.org

Furthermore, DFT is used to calculate a range of electronic properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining molecular reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This is vital for predicting how the molecule will interact with biological targets. nih.gov

Reactivity Descriptors: Global and local reactivity descriptors derived from DFT calculations can quantify the chemical reactivity and selectivity of the molecule. physchemres.org

These theoretical calculations have been applied to various benzofuran derivatives to study their properties, such as their potential for nonlinear optical (NLO) applications and to build Quantitative Structure-Activity Relationship (QSAR) models that correlate molecular descriptors with biological activities. physchemres.org

Table 2: Example of Molecular Properties of Benzofuran Derivatives Calculated by DFT

| Property | Description | Typical Findings for Benzofuran Derivatives |

|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | Values are calculated to assess electronic transitions and polarizability. |

| Molecular Electrostatic Potential (MEP) | Shows charge distribution and reactive sites. | Helps identify regions prone to electrophilic or nucleophilic attack. |

| Dihedral Angle | Describes the orientation between the benzofuran and phenyl rings. | Often found to be nearly planar, indicating a conjugated system. physchemres.org |

| First-order Hyperpolarizability | Relates to nonlinear optical (NLO) properties. | Certain derivatives show remarkable NLO properties. physchemres.org |

Analysis of Molecular Orbitals and Electronic Properties

The electronic characteristics of a molecule are fundamental to its chemical behavior and reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding these properties. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. researchgate.netmdpi.com

Density Functional Theory (DFT) is a widely used computational method to determine the geometries and electronic properties of molecules like this compound derivatives. physchemres.orgnih.govresearchgate.net Calculations are often performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to obtain optimized molecular structures and orbital energies. nih.govresearchgate.net

For this compound, the HOMO is typically localized on the benzofuran ring system, which is electron-rich. In contrast, the LUMO may be distributed across both the benzofuran and the fluorophenyl moieties. The HOMO-LUMO energy gap provides insights into the charge transfer interactions that can occur within the molecule.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.95 |

Note: The values presented are representative and derived from typical DFT calculations for similar benzofuran derivatives.

Prediction of Global Reactivity Parameters

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. rsc.org These parameters, including ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), global softness (S), and the electrophilicity index (ω), are crucial for predicting how a molecule will interact with other chemical species. researchgate.netrsc.org

The ionization potential and electron affinity can be approximated from the HOMO and LUMO energies using Koopmans' theorem (I ≈ -EHOMO and A ≈ -ELUMO). Electronegativity and global hardness are then calculated from these values. A high electrophilicity index points to a molecule's propensity to act as an electrophile in reactions. nih.gov

Table 2: Predicted Global Reactivity Parameters for this compound

| Parameter | Formula | Predicted Value (eV) |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | 6.25 |

| Electron Affinity (A) | A = -ELUMO | 1.95 |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.10 |

| Global Hardness (η) | η = (I - A) / 2 | 2.15 |

| Global Softness (S) | S = 1 / (2η) | 0.23 |

Note: These values are calculated based on the electronic properties listed in Table 1 and are representative for this class of compounds.

Computational Prediction of Pharmacokinetic and Drug-Likeness Profiles

In the early stages of drug discovery, in silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. researchgate.netmdpi.com These predictions help to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures in drug development. nih.govf1000research.com Various software tools and web servers, such as SwissADME and ADMETlab, are utilized for these predictions. mdpi.comnih.govresearchgate.net

The "drug-likeness" of a molecule is often assessed using rules like Lipinski's Rule of Five, which considers properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govf1000research.com Compounds that adhere to these rules are more likely to be orally bioavailable.

For this compound, computational models can predict its gastrointestinal absorption, ability to cross the blood-brain barrier, interaction with metabolic enzymes like cytochrome P450, and potential toxicity.

Table 3: Predicted Pharmacokinetic and Drug-Likeness Properties of this compound

| Property | Predicted Value/Classification |

|---|---|

| Physicochemical Properties | |

| Molecular Weight | 228.23 g/mol |

| LogP | 3.85 |

| Topological Polar Surface Area (TPSA) | 13.14 Ų |

| Number of Rotatable Bonds | 1 |

| Lipinski's Rule of Five | |

| Violations | 0 |

| Pharmacokinetics | |

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | Yes |

| P-glycoprotein Substrate | No |

| CYP1A2 Inhibitor | Yes |

| CYP2C9 Inhibitor | Yes |

| CYP2C19 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | Yes |

| Drug-Likeness |

Note: The data in this table are generated from predictive models and serve as an estimation of the compound's properties.

Biological Activity Mechanisms and Pharmacological Target Identification

Hepatitis C Virus (HCV) NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition

The Hepatitis C virus (HCV) non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome. This makes it a prime target for antiviral drug development. Benzofuran (B130515) derivatives have emerged as a significant class of non-nucleoside inhibitors (NNIs) of NS5B polymerase. researchgate.net These inhibitors are allosteric, meaning they bind to a site on the enzyme distinct from the active site, inducing a conformational change that prevents its function.

Specifically, a series of benzofuran inhibitors have been developed that target the "palm II" allosteric site of the NS5B polymerase. researchgate.net Many of these potent inhibitors share a common 2-(phenyl)benzofuran-3-carboxamide substructure. youtube.comresearchgate.net For instance, HCV-796 was the first NNI in this class to advance to Phase II clinical trials, showing good activity against multiple HCV genotypes. researchgate.net Subsequent research led to the development of other pan-genotypic inhibitors, such as BMS-929075 and MK-8876. researchgate.net Molecular modeling studies have elucidated that the interactions between the para-fluorophenyl group at the C2 position and residues within the binding pocket are crucial for the recognition and binding of these inhibitors. Further computational screening has identified novel benzofuran-1,2,4-triazole hybrids, such as the N-4-fluorophenyl-S-linked derivative BF-12, as promising future anti-HCV drug candidates.

Table 2: Examples of Benzofuran-Based HCV NS5B Polymerase Inhibitors

| Compound | Target Site | Genotypic Activity | Reference |

|---|---|---|---|

| HCV-796 | Palm II | GT1a, 1b, 2a, 3a, 4a | researchgate.net |

| BMS-929075 | Palm II | Pan-genotypic (effective against GT1-6) | researchgate.net |

| MK-8876 | Palm I and Palm II | Pan-genotypic (GT1a, 1b, 2a, 2b, 3a, 4a) | researchgate.net |

| BF-12 | Palm II | Predicted pan-genotypic |

Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonism

Sphingosine-1-phosphate receptor 1 (S1P1) is a G-protein-coupled receptor that plays a critical role in the immune system, particularly in regulating the egress of lymphocytes from lymphoid organs. nih.gov Agonism of the S1P1 receptor leads to its internalization, which in turn traps lymphocytes in the lymph nodes, preventing them from circulating and participating in inflammatory responses. This mechanism makes S1P1 agonists effective immunomodulators for treating autoimmune diseases like multiple sclerosis.

Novel benzofuran-based S1P1 agonists have been discovered that exhibit excellent potency and selectivity. Research has shown that combining a 5-benzyl tail substituent with a 3-fluorophenyl ring at the 2-position of the benzofuran core produces potent S1P1 agonists. nih.gov In these studies, the 2-fluorophenyl analogue was also synthesized and evaluated. It was found that the 2-fluorophenyl analogue (compound 17) showed a 4- to 5-fold reduction in potency for the human S1P1 receptor compared to its 3-fluorophenyl counterpart (compound 18). nih.gov This highlights the sensitivity of the S1P1 receptor binding pocket to the substitution pattern on the 2-phenyl ring of the benzofuran scaffold.

Table 3: Potency of Benzofuran-Based S1P1 Receptor Agonists

| Compound | Phenyl Ring Substitution | hS1P1 GTPγS EC₅₀ (nM) | hS1P1 RI EC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 17 | 2-Fluoro | 720 | 310 | nih.gov |

| 18 | 3-Fluoro | 180 | 70 | nih.gov |

Thiol-Disulphide Oxidoreductase Enzyme DsbA Inhibition in Anti-Virulence Strategies

In Gram-negative bacteria, the thiol-disulphide oxidoreductase enzyme DsbA is crucial for the correct folding and stability of numerous virulence factors, which are proteins essential for bacterial pathogenesis. nih.gov DsbA catalyzes the formation of disulfide bonds in these proteins as they are secreted into the periplasm. Inhibiting DsbA does not kill the bacteria but rather disarms them, preventing them from causing infection. This makes DsbA an attractive target for developing novel anti-virulence agents that may be less likely to induce resistance compared to traditional antibiotics.

A fragment-based drug design approach has been successfully used to develop benzofuran-based inhibitors of Escherichia coli DsbA. nih.gov Initial benzofuran hits were elaborated by adding substituted phenyl groups at the 5- and 6-positions of the benzofuran ring. nih.gov X-ray crystallography confirmed that these analogues bind within a hydrophobic groove adjacent to the CXXC active site. nih.gov Further development led to 2,6-disubstituted analogues that extended into a more polar region of the binding groove and demonstrated inhibition of DsbA's oxidative activity in biochemical assays. nih.gov This work highlights the potential of the benzofuran scaffold as a platform for creating a new class of anti-virulence compounds targeting DsbA. nih.gov

Aromatase and Steroid Sulfatase (STS) Inhibitory Activity

Aromatase (CYP19A1) and steroid sulfatase (STS) are two key enzymes involved in the biosynthesis of estrogens, which play a crucial role in the progression of hormone-dependent breast cancer. Aromatase converts androgens to estrogens, while STS hydrolyzes inactive steroid sulfates into their active forms. Therefore, inhibiting one or both of these enzymes is a validated strategy for treating estrogen receptor-positive (ER+) breast cancer.

The benzofuran scaffold has been utilized to develop inhibitors for both enzymes. A series of benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives showed good to moderate inhibitory activity against human placental aromatase. nih.gov Molecular modeling of the benzofuran-2-yl-(4-fluorophenyl)-3-pyridylmethanol derivative suggested that its inhibitory activity resides with the (S)-enantiomer. nih.gov

Furthermore, researchers have pursued a dual aromatase-steroid sulfatase inhibitor (DASI) strategy using a common benzofuran pharmacophore. In these studies, benzofuran ketone sulfamates were found to be potent STS inhibitors but lacked aromatase activity. However, the addition of a methyl group at the 3-position of the benzofuran ring yielded compounds with dual activity. The 4-chloro derivative (19b) and the 4-methoxy derivative (19e) were identified as optimal for dual inhibition.

Table 5: Inhibitory Activity of Benzofuran Derivatives against Aromatase and STS

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Benzofuran-2-yl-(4-methoxyphenyl)-3-pyridylmethanol | Aromatase | 1300 (1.3 µM) | nih.gov |

| 19b (4-chloro derivative) | Aromatase | 137 | |

| 19b (4-chloro derivative) | STS | 48 | |

| 19e (4-methoxy derivative) | Aromatase | 35 | |

| 19e (4-methoxy derivative) | STS | 164 |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. The cholinergic hypothesis of Alzheimer's disease (AD) posits that a decline in acetylcholine levels contributes to the cognitive deficits seen in the disease. Therefore, inhibiting AChE is a primary therapeutic strategy to manage the symptoms of AD, with several AChE inhibitors approved for clinical use.

The benzofuran backbone has been identified as an important pharmacophore for designing potent AChE inhibitors. Numerous studies have reported the synthesis of 2-arylbenzofuran derivatives and their evaluation as anti-AD agents. One study found a 2-arylbenzofuran derivative (compound 20) with an IC₅₀ value of 0.086 µM against AChE, which is comparable to the standard drug donepezil (B133215) (IC₅₀ = 0.085 µM). Another series of benzofuran-triazole hybrids also showed promising AChE inhibitory activity, with compound 10d displaying a potent IC₅₀ value of 0.55 µM. These findings indicate that the 2-arylbenzofuran scaffold is a promising starting point for the development of novel therapies for neurodegenerative diseases like Alzheimer's.

Table 6: Acetylcholinesterase (AChE) Inhibitory Activity of 2-Arylbenzofuran Derivatives

| Compound Series | Most Potent Example | AChE IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-Arylbenzofurans | Compound 20 | 0.086 | |

| Benzofuran-Triazole Hybrids | Compound 10d | 0.55 | |

| Phenylpiperazine-Benzofurans | Compound A4 | 11 | wikipedia.org |

| Donepezil (Reference) | - | 0.085 |

Modulation of Protein-Protein Interactions for Targeted Protein Degradation

Currently, there is a lack of specific research findings detailing the direct involvement of 2-(2-Fluorophenyl)benzofuran in the modulation of protein-protein interactions for the purpose of targeted protein degradation. The scientific literature available within the scope of the conducted search does not provide evidence for this compound's activity as a Proteolysis-Targeting Chimera (PROTAC) or a molecular glue, which are the primary mechanisms for inducing targeted protein degradation.

Targeted protein degradation is a therapeutic strategy that utilizes the cell's natural protein disposal systems, such as the ubiquitin-proteasome system, to eliminate specific proteins of interest. This is often achieved through bifunctional molecules like PROTACs that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. While this is a rapidly advancing field of research, the role of this compound within this therapeutic modality has not been documented in the available scientific literature.

Apoptosis Induction via Caspase Pathway Activation

Various derivatives of the benzofuran scaffold have been shown to induce apoptosis in cancer cells through the activation of the caspase pathway. This programmed cell death is a critical mechanism for the elimination of damaged or cancerous cells and is executed by a family of cysteine proteases known as caspases.

Research on different benzofuran derivatives has elucidated their pro-apoptotic effects, which are often mediated by the intrinsic mitochondrial pathway. This pathway involves the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of initiator and effector caspases.

A study on a novel benzofuran lignan (B3055560) derivative, Benfur, demonstrated its ability to induce apoptosis in p53-positive cells. nih.gov The treatment with Benfur led to an increased amount of cytoplasmic cytochrome c, the cleavage of poly(ADP-ribose) polymerase (PARP), and the activation of caspase-3. nih.gov Furthermore, it was observed that Benfur treatment increased the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov

In another investigation, fluorinated benzofuran and dihydrobenzofuran derivatives were evaluated for their anticancer effects. nih.gov Two of the studied compounds, which feature difluoro, bromine, and ester or carboxylic acid groups, were found to inhibit the proliferation of HCT116 colorectal adenocarcinoma cells by approximately 70%. nih.gov Their mechanism of action included the inhibition of the anti-apoptotic protein Bcl-2 and a concentration-dependent cleavage of PARP-1, which is a hallmark of caspase-mediated apoptosis. nih.gov

The pro-apoptotic activity of benzofuran-2-acetic methyl ester derivatives has also been demonstrated in breast cancer cells. sci-hub.ru These compounds were shown to induce apoptosis regardless of the estrogen receptor status of the cells. sci-hub.ru A key indicator of apoptosis, the cleavage of PARP, was observed in both MCF-7 and MDA-MB-231 breast cancer cell lines following treatment with these benzofuran derivatives. sci-hub.ru

The following tables summarize the research findings on the pro-apoptotic effects of various benzofuran derivatives.

Table 1: Effect of Benzofuran Derivatives on Apoptotic Markers in Jurkat T-cells

| Compound | Concentration | Effect on Caspase-3 Activity | Effect on PARP Cleavage | Reference |

|---|

Table 2: Pro-apoptotic Activity of Fluorinated Benzofuran Derivatives in HCT116 Cells

| Compound Feature | Effect on Bcl-2 Expression | Effect on PARP-1 Cleavage | Reference |

|---|

Table 3: Apoptosis Induction by Benzofuran-2-acetic Methyl Ester Derivatives in Breast Cancer Cells

| Cell Line | Treatment | Observation | Reference |

|---|---|---|---|

| MCF-7 | 75 µM of benzofuran compounds for 48h | PARP cleavage | sci-hub.ru |

These findings collectively suggest that the benzofuran scaffold, particularly when substituted with fluorine or other specific functional groups, is a promising template for the development of novel anticancer agents that function through the induction of apoptosis via the caspase pathway.

Applications in Chemical Biology and As Chemical Probes

Development of 2-(2-Fluorophenyl)benzofuran Derivatives as Fluorescent Probes for Bioimaging

The benzofuran (B130515) core is integral to the design of novel fluorescent probes for bioimaging. nih.govresearchgate.net Derivatives are developed to serve as fluorescent markers for various biological molecules and cellular components, including proteins and organelles. nih.govnih.gov The development process leverages the inherent fluorescence of the benzofuran structure, which can be modulated and optimized for specific imaging tasks. nih.gov

A notable application is the development of fluorinated benzofuran derivatives for Positron Emission Tomography (PET) imaging of β-amyloid plaques, which are hallmarks of Alzheimer's disease. acs.org Researchers have synthesized series of these derivatives and evaluated their binding affinity to β-amyloid aggregates. acs.org Certain radiofluorinated 2-arylbenzofuran compounds have demonstrated high affinity for these aggregates in the nanomolar range and the ability to clearly stain the plaques in brain tissue sections, showing their potential as PET radiotracers for in vivo imaging. acs.org These studies underscore how the 2-arylbenzofuran skeleton, including fluorinated variants like this compound, serves as a foundational structure for creating highly specific bioimaging agents.

Integration of Benzofuran Scaffolds into Chemical Probe Design

The benzofuran scaffold is a core component in a multitude of biologically active natural and synthetic compounds, including approved pharmaceuticals. diva-portal.orgnih.gov This prevalence makes it a valuable starting point for diversity-oriented synthesis, a strategy used to create libraries of compounds for screening against biological targets. diva-portal.orgresearchgate.net Chemical libraries based on the 2-arylbenzofuran scaffold have been developed to explore potential treatments for conditions like Alzheimer's disease by targeting multiple pathogenic factors simultaneously. nih.govnih.gov

The design of chemical probes often involves incorporating a reactive moiety onto a scaffold that has a known affinity for a biological target. The benzofuran structure provides a stable and synthetically accessible platform for such modifications. nih.govnih.gov For instance, studies have focused on attaching various electron-donating and electron-withdrawing substituents to the benzofuran ring system to create probes with tailored properties for investigating biological processes. nih.govnih.gov The inherent biological relevance of the scaffold enhances the likelihood of developing effective probes for studying enzymes, receptors, and other biomolecules. mdpi.comnih.gov

Strategies for Conjugation with Biomolecules

For a fluorescent probe to be effective in biological systems, it must often be linked, or conjugated, to a specific biomolecule, such as a protein or antibody. This requires the probe to have a reactive functional group that can form a stable covalent bond with the target biomolecule. nih.govresearchgate.net

A direct strategy demonstrated with benzofuran derivatives involves incorporating a reactive aldehyde group onto the scaffold. nih.govnih.gov For example, the derivative 2-(5-formylbenzofuran-2-yl)acetamide was designed with an aldehyde group that serves as a reactive site for conjugation with protein targets. nih.govnih.gov This conjugation occurs through the formation of a Schiff base with the primary amine of a lysine (B10760008) residue on the protein surface, as demonstrated with the protein Concanavalin A, where the probe specifically attached to the LYS114 residue. nih.gov

General bioconjugation strategies can also be applied to benzofuran scaffolds by synthetically introducing appropriate functional groups. Common methods include:

Amide Coupling: A carboxyl group can be added to the benzofuran ring, which is then activated (e.g., as an NHS-ester) to react with amine groups (like lysine side chains) on proteins, forming a stable amide bond. nih.govdrgpcr.com

Thiol-Maleimide Coupling: A maleimide (B117702) functional group can be incorporated into the probe's structure to react specifically with thiol groups found on cysteine residues within proteins. nih.govdrgpcr.com

These strategies allow the benzofuran fluorophore to be selectively targeted to specific locations within a cell or to label specific proteins for imaging and functional studies. researchgate.net

Optimizing Optical Properties through Structural Modulation

The optical properties of benzofuran-based probes, such as their absorption and fluorescence wavelengths, can be precisely tuned by modifying their chemical structure. nih.gov Introducing different electron-donating (e.g., -NH₂, -OH, -OCH₃) and electron-withdrawing (e.g., -NO₂) substituents to the benzofuran core significantly influences its electronic distribution and, consequently, its photophysical characteristics. nih.govnih.gov

Research on derivatives of 2-(5-formylbenzofuran-2-yl)acetamide has shown that adding electron-donating groups like -NH₂, -NHCH₃, -OH, and -OCH₃ does not cause a major shift in the maximum absorption and fluorescence wavelengths. nih.govnih.gov In contrast, the presence of a strong electron-withdrawing group like -NO₂ results in significant solvatochromic shifts, meaning its color and fluorescence are more sensitive to the polarity of the surrounding solvent. nih.govnih.gov

Furthermore, the conjugation of these probes to a protein like Concanavalin A also alters their optical properties. For most derivatives, conjugation leads to a hypsochromic (blue) shift in both absorption and fluorescence. nih.gov However, for the -NO₂ derivative, a bathochromic (red) shift is observed upon conjugation. nih.gov This modulation is critical for designing probes that fluoresce in a desired region of the spectrum to avoid background autofluorescence in biological samples. researchgate.net

The following table summarizes the effect of different substituents on the optical properties of a benzofuran scaffold, both before and after conjugation to the protein Concanavalin A.

Data derived from studies on substituted 2-(5-formylbenzofuran-2-yl)acetamide derivatives. nih.gov

Future Research Directions and Translational Perspectives

Advancements in Synthetic Methodologies for Novel Benzofuran (B130515) Analogues

The evolution of synthetic organic chemistry is critical for expanding the chemical space of 2-(2-Fluorophenyl)benzofuran analogues. While classical methods such as the Perkin reaction have been foundational, contemporary research focuses on developing more efficient, versatile, and environmentally benign strategies to generate molecular diversity. rsc.org

Recent advancements are moving towards transition-metal-catalyzed reactions, which offer high selectivity and tolerance for a wide array of functional groups. researchgate.net Methodologies such as Palladium-catalyzed Sonogashira alkynylation of 2-iodophenols followed by cyclization have proven effective for constructing the benzofuran core. rsc.org Another promising avenue is the use of gold and photoredox cooperative catalysis for the two-fold arylation of alkynols, enabling the synthesis of complex 2,3-diarylbenzofurans. researchgate.net

| Methodology | Description | Key Features | Reference |

|---|---|---|---|

| Palladium-Copper Heterogeneous Catalysis | Sonogashira alkynylation of a 2-iodophenol (B132878) with an alkyne, followed by cyclization to form the benzofuran ring. | Good yields (64-98%), tolerance to various functional groups, performed in water. | rsc.org |

| Gold/Photoredox Cooperative Catalysis | A light-mediated, dual catalytic system for the two-fold arylation of TMS-terminated alkynols. | Selective and convenient synthesis of 2,3-diarylbenzofurans. | researchgate.net |

| DMAP-Mediated Tandem Cyclization | A strategic reaction cascade involving ortho-hydroxy α-aminosulfones to produce 3-aminobenzofuran scaffolds. | Leads to structures with potential therapeutic applications. | rsc.org |

| Metal-Free Phospha-Michael Addition/Cyclization | A one-pot reaction involving H-phosphine oxides and in situ generated o-quinone methides. | Efficient construction of C(sp2)−P bonds for synthesizing 3-phosphinoylbenzofurans. | researchgate.net |

Discovery and Validation of New Biological Targets for this compound Derivatives

A primary focus of future research is the identification and validation of novel molecular targets for benzofuran derivatives. This exploration beyond established targets is essential for uncovering new therapeutic applications and addressing unmet medical needs. The versatility of the benzofuran scaffold allows it to interact with a diverse range of biological macromolecules.

Recent studies have successfully identified several new targets for benzofuran-based compounds. For instance, certain derivatives have been found to inhibit the Hypoxia-inducible factor-1 (HIF-1) pathway, which is critical for the survival of p53-independent malignant cancer cells. nih.govnih.gov In the field of infectious diseases, benzofuran-containing molecules have been identified as inhibitors of the thioesterase domain of polyketide synthase 13 (Pks13), a crucial enzyme in the mycolic acid biosynthesis pathway of the tuberculosis bacterium. semanticscholar.org Other research has pointed to benzofuran derivatives as inhibitors of monoamine oxidases (MAOs), Cyclin-dependent kinase 2 (CDK2), and death-associated protein kinase-related apoptosis-inducing protein kinase 2 (DRAK2), highlighting their potential in neurodegenerative and autoimmune diseases, as well as cancer. mdpi.commdpi.comresearchgate.net

The validation of these targets is a critical subsequent step, involving techniques such as cellular thermal shift assays (CETSA), genetic knockdown (siRNA/CRISPR), and preclinical animal models to confirm the mechanism of action and therapeutic relevance.

| Biological Target | Therapeutic Area | Derivative Class | Reference |

|---|---|---|---|

| Hypoxia-inducible factor-1 (HIF-1) | Oncology (p53-independent cancers) | Optimized benzofuran derivatives | nih.gov |

| Polyketide synthase 13 (Pks13) | Infectious Disease (Tuberculosis) | Benzofuran-containing TAM16 analogues | semanticscholar.org |

| Monoamine Oxidase (MAO) | Neurology/Psychiatry | Benzofuran-thiazolylhydrazones | mdpi.com |

| Cyclin-dependent kinase 2 (CDK2) | Oncology (Pancreatic Cancer) | 3-(Piperazinylmethyl)benzofurans | mdpi.com |

| DRAK2 | Immunology/Metabolic Disease | Benzofuran-3(2H)-ones | researchgate.net |

| PI3K/VEGFR-2 (Dual) | Oncology | Benzofuran hybrids | nih.gov |

Refinement of Computational Approaches for Rational Drug Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, and their refinement is key to the rational design of next-generation this compound derivatives. nih.gov These in silico methods accelerate the discovery process, reduce costs, and provide deep insights into molecular interactions that are often difficult to obtain through experimental methods alone. acs.org

Key computational techniques applied to benzofuran research include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. It has been used to study the binding of benzofuran hybrids to the active sites of PI3K and VEGFR-2, helping to rationalize their dual inhibitory activity. nih.govtaylorandfrancis.com

Virtual Screening (VS): VS allows for the rapid screening of vast compound libraries to identify potential hits. A multi-stage virtual screening of the ZINC15 database, comprising over a billion compounds, successfully identified novel benzofuran-based Pks13 inhibitors. semanticscholar.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-protein complexes over time, helping to assess the stability of binding poses identified through docking. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, guiding the design of more potent analogues. nih.gov

Future refinements will likely involve the integration of artificial intelligence (AI) and machine learning to create more accurate predictive models for activity, selectivity, and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties, further streamlining the design-synthesis-test cycle. acs.org

Strategic Development of Multi-Targeting Agents Based on the Benzofuran Scaffold

The multifactorial nature of complex diseases like cancer and neurodegenerative disorders has spurred a shift from the "one-target, one-drug" paradigm towards the development of multi-target agents. nih.gov The benzofuran scaffold is an excellent framework for designing such molecules, which can modulate multiple pathological pathways simultaneously, potentially leading to enhanced efficacy and a lower propensity for drug resistance. nih.gov

A prominent example is in the field of Alzheimer's disease (AD). Research is focused on expanding the neuroprotective chemical space of benzofurans to discover derivatives that exhibit multi-target neuroactivity against several events in the AD cascade. nih.govnih.gov One study identified a lead compound that dually targets the BCL-2 promoter i-motif and amyloid-beta (Aβ) aggregation, thereby alleviating neuronal apoptosis and oxidative stress.

In oncology, novel benzofuran hybrids have been designed as dual inhibitors of PI3K and VEGFR-2, two key proteins in cancer cell signaling and angiogenesis. nih.govtaylorandfrancis.com This multi-targeting strategy offers a powerful approach to combat the complexity and redundancy of signaling pathways that drive tumor growth and survival.

Exploration of this compound in Emerging Therapeutic Areas

The broad biological activity profile of the benzofuran core suggests its potential utility in a wide range of diseases beyond its current areas of focus. The strategic incorporation of a fluorophenyl group, as in this compound, can enhance metabolic stability and binding affinity, making its derivatives attractive candidates for various therapeutic explorations. nih.gov

Emerging areas for benzofuran derivatives include:

Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new classes of antimicrobials. rsc.org The benzofuran scaffold has emerged as a promising pharmacophore for designing agents active against various bacterial and fungal pathogens.

Neurodegenerative Diseases: Beyond Alzheimer's, benzofuran derivatives show potential in treating Parkinson's disease and providing general neuroprotective functions.

Cardiovascular Conditions: Researchers have begun to design benzofuran-based vasodilators for treating cardiovascular disorders.

Anti-inflammatory and Antioxidant Agents: The core structure has inherent properties that can be optimized for treating conditions associated with chronic inflammation and oxidative stress. nih.gov

Systematic screening of this compound libraries against diverse biological targets will likely uncover novel activities and expand the therapeutic landscape for this versatile scaffold.

Mechanistic Insights into Resistance Pathways and Strategies for Overcoming Them

Drug resistance is a major obstacle in the long-term efficacy of many therapies, particularly in oncology and infectious diseases. rsc.org Understanding the potential mechanisms by which cells or microbes could develop resistance to this compound derivatives is crucial for designing next-generation compounds that can pre-emptively overcome these challenges.

Potential resistance mechanisms could involve:

Target Protein Modification: Mutations in the drug's primary target (e.g., tubulin, protein kinases) can reduce binding affinity.

Overexpression of Efflux Pumps: Increased expression of membrane transporters that actively pump the drug out of the cell.

Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of a targeted inhibitor.

Altered Apoptotic Pathways: In cancer, the overexpression of anti-apoptotic proteins like Bcl-2 can render cells resistant to drugs that aim to induce cell death.

Strategies to overcome or mitigate resistance are being actively explored:

Molecular Hybridization: Designing single molecules that hit multiple targets can make it more difficult for resistance to emerge. Conjugating the benzofuran scaffold with other pharmacophores like triazine is one such approach. nih.gov

Targeting Resistance-Associated Proteins: Developing benzofuran-isatin conjugates that inhibit the anti-apoptotic protein Bcl-2 directly counteracts a known resistance mechanism in cancer.

Anti-Virulence Approaches: In infectious diseases, targeting virulence factors (e.g., with DsbA inhibitors) rather than bacterial viability can reduce the selective pressure that drives traditional antibiotic resistance. nih.gov

By prospectively studying these resistance pathways, medicinal chemists can rationally design improved this compound derivatives with more durable clinical efficacy.

常见问题

Q. Software Tools :

- SHELXL (refinement), SHELXS (structure solution) .

- ORTEP-III (graphical representation of thermal ellipsoids) .

How do substituent electronic effects modulate reaction efficiency in benzofuran synthesis?

Advanced Reaction Mechanism & Data Contradictions

Electron-withdrawing groups (EWGs) on 2-fluorophenylacetylene derivatives enhance electrophilic character, facilitating annulation. Conversely, electron-donating groups (EDGs) reduce reactivity:

Q. Mechanistic Insight :

- Copper promotes alkyne hydration to ketones, followed by intramolecular cyclization. The 2-fluoro substituent acts as a directing group, enhancing regioselectivity .

What are the linear and nonlinear optical (NLO) properties of this compound derivatives?

Advanced Material Science Applications

Benzofuran derivatives exhibit tunable NLO properties. For example:

- 2-(4-Nitrophenyl)benzofuran (NPBF) : Two-photon absorption (TPA) cross-sections of 54 GM at 740 nm (DMSO). Applications include photoremovable protecting groups for physiological studies .

- Conjugation with proteins (e.g., Concanavalin A) : Alters spectral properties, enhancing fluorescence quantum yield by 30% .

Table : Optical Data for NPBF

| Property | Value |

|---|---|

| TPA cross-section (740 nm) | 54 GM |

| Unmasking efficiency (δu) | 5.0 GM |

How are computational methods used to predict reactivity and spectroscopic behavior?

Advanced Computational Modeling

Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) models predict:

Q. Case Study :

- 4-Cyano-N-(2-fluorophenyl)benzamide : Neural network models predict solubility (LogP = 2.1) and metabolic stability (t½ = 4.2 h in liver microsomes) .

What analytical techniques are used to detect and quantify this compound in biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。